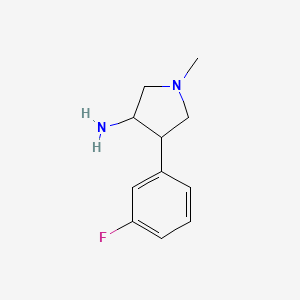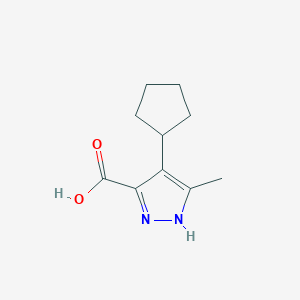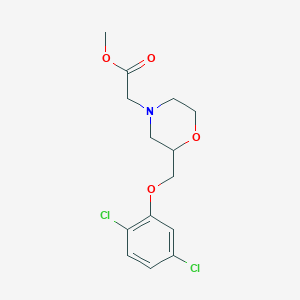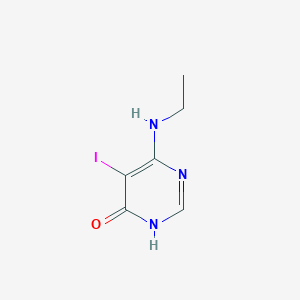
6-(Ethylamino)-5-iodopyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethylamino)-5-iodopyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylamino)-5-iodopyrimidin-4(3H)-one typically involves the iodination of a pyrimidine precursor followed by the introduction of an ethylamino group. One common method involves the reaction of 5-iodopyrimidin-4(3H)-one with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylamino)-5-iodopyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 6-(Ethylamino)-5-substituted-pyrimidin-4(3H)-ones.
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
6-(Ethylamino)-5-iodopyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Ethylamino)-5-iodopyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, affecting their function. The ethylamino group may facilitate interactions with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-iodopyrimidin-4(3H)-one: Lacks the ethylamino group, which may affect its biological activity.
5-Iodo-2,4-diaminopyrimidine: Contains additional amino groups, leading to different reactivity and applications.
6-(Methylamino)-5-iodopyrimidin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical properties and interactions .
Uniqueness
6-(Ethylamino)-5-iodopyrimidin-4(3H)-one is unique due to the presence of both an ethylamino group and an iodine atom. This combination provides distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C6H8IN3O |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
4-(ethylamino)-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8IN3O/c1-2-8-5-4(7)6(11)10-3-9-5/h3H,2H2,1H3,(H2,8,9,10,11) |
InChI Key |
FGDVAUQMXVZOGO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=O)NC=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxybenzo[b]thiophen-3-amine](/img/structure/B11779612.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde](/img/structure/B11779619.png)
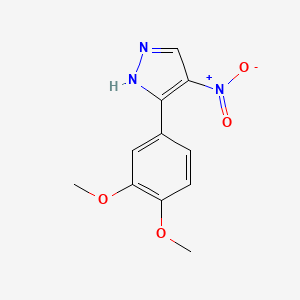
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)

![2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole](/img/structure/B11779630.png)
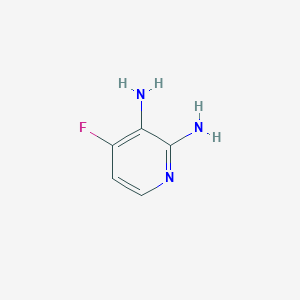
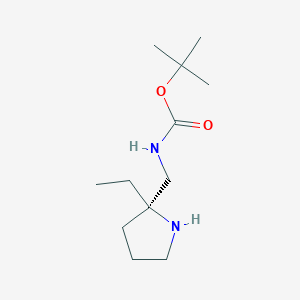
![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)
